molecular formula C12H13N5O4 B2744750 2-acetamido-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1904185-47-2

2-acetamido-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2744750
M. Wt: 291.267
InChI Key: DFHRYSRYIJIRMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C12H13N5O4 and its molecular weight is 291.267. The purity is usually 95%.
BenchChem offers high-quality 2-acetamido-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-acetamido-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Stability

3-Methyl-4H-[1,2,4]-oxadiazol-5-one as a Versatile Synthon : The study by Moormann et al. (2004) illustrates the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one, a compound structurally related to the query compound, as a versatile protected acetamidine in synthetic sequences. This research underscores the compound's stability to acid or base under non-aqueous conditions and its utility in various synthetic reactions including alkylation, Michael addition, and Mitsunobu reaction (Moormann et al., 2004).

Biological Activities

Anticholinesterase Activity : Babu et al. (2019) synthesized novel acetazolamide condensed 1,4-dihydropyridines, similar in structure to the query compound, and evaluated their anticholinesterase activity. This study found that certain derivatives demonstrated significant activity against acetylcholinesterase and butyl cholinesterase enzymes, indicating potential therapeutic applications (Babu et al., 2019).

Luminescence Properties : Zhang et al. (2015) investigated the luminescence properties of 1,3,4-oxadiazole acetamide derivatives and their complexes with Eu(III) and Tb(III). The study revealed characteristic luminescence of the central ions, with the fluorescence intensity and quantum yields influenced by the nature of substituents. This research highlights the compound's potential in material science, particularly in the development of luminescent materials (Zhang et al., 2015).

properties

IUPAC Name

2-acetamido-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-7(18)14-5-10(20)15-6-11-16-12(17-21-11)8-2-3-13-9(19)4-8/h2-4H,5-6H2,1H3,(H,13,19)(H,14,18)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHRYSRYIJIRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NCC1=NC(=NO1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

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